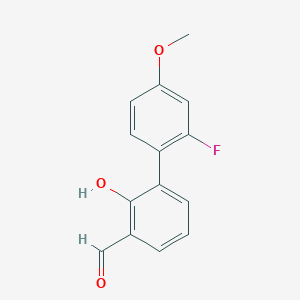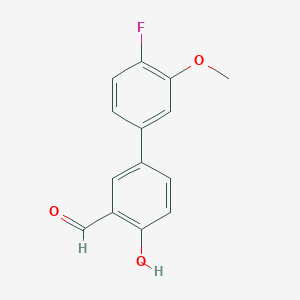
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% (4-CMFP-2-FP) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the phenol family and has a molecular formula of C9H7ClO2. 4-CMFP-2-FP has been used in several laboratory experiments and has been found to have several advantages and limitations.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been used in several scientific research applications. It has been used to study the effects of aryl halides on the formation of phenols and to study the mechanism of formylation reactions. It has also been used to study the effects of aryl halides on the formation of phenols and to study the mechanism of formylation reactions. In addition, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been used to study the effects of aryl halides on the formation of phenols and to study the mechanism of formylation reactions.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the aryl halide reacts with the alkoxide to form a phenol, which then reacts with the formylating agent to form 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. The reaction is believed to occur through an SN2 mechanism, in which the aryl halide is displaced by the formylating agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% are not well understood. However, it is believed that 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% may have some antioxidant and anti-inflammatory properties. In addition, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% may have some antimicrobial properties, although this has yet to be confirmed.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain and is stable in aqueous solutions. In addition, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is soluble in both organic and aqueous solvents, making it suitable for a variety of laboratory experiments. However, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is not suitable for use in high-temperature reactions, as it is thermally unstable.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. One potential application is in the synthesis of other compounds, including pharmaceuticals and other organic compounds. In addition, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% could be used in the study of formylation reactions and their mechanism of action. Another potential application is in the study of the effects of aryl halides on the formation of phenols. Finally, 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% could be used to study its biochemical and physiological effects, including its potential antioxidant and anti-inflammatory properties.
Synthesemethoden
4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of an aryl halide with an alkoxide to form a phenol. The second step involves the reaction of the phenol with a formylating agent to form 4-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-11(7-13(9)15)10-4-5-14(17)12(6-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVWIVSOMZDTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685190 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1111129-34-0 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














